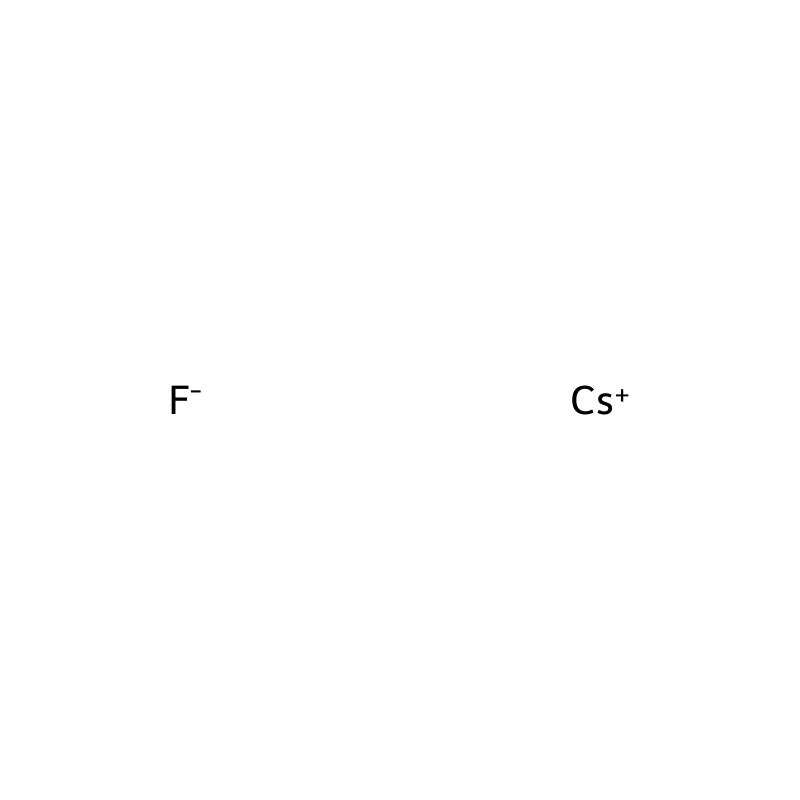Cesium fluoride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Organic Synthesis:
Fluoride source
CsF acts as a readily available and efficient source of the fluoride anion (F⁻) in organic synthesis . This plays a crucial role in various reactions, such as:
- Suzuki cross-coupling: CsF serves as a base in the Suzuki cross-coupling reaction, enabling the formation of carbon-carbon bonds between aryl/vinyl halides and boronic acids .
- Nucleophilic fluorination: CsF functions as a reagent for the selective fluorination of primary halides and sulfonates in organic solvents .
Organocesium reagents
Recent research explores CsF's ability to promote the synthesis of stable organocesium reagents, which exhibit diverse reactivities with arynes, opening doors for potential applications in medicinal chemistry .
Materials Science:
- Flux agent: CsF acts as a flux agent in the preparation of various materials, lowering the melting point of reaction mixtures and facilitating the formation of desired compounds .
- Crystal growth: CsF plays a role in the growth of specific crystals due to its ability to modify crystal morphology and improve the quality of crystals for various applications .
Spectroscopy:
- Cesium source: In some spectroscopic techniques, CsF serves as a source of cesium (Cs) atoms. These atoms possess unique spectral properties useful for research in various fields, including atomic physics and astrophysics .
Other Applications:
- High-temperature chemistry: Due to its high melting point and thermal stability, CsF finds use in studies involving high-temperature reactions .
- Nuclear magnetic resonance (NMR) spectroscopy: CsF serves as a shift reagent in NMR spectroscopy, influencing the chemical shifts of specific nuclei in molecules, aiding in their identification and characterization .
Cesium fluoride, with the chemical formula CsF, is an inorganic compound characterized by its hygroscopic nature and white crystalline appearance. It possesses a high molar mass of approximately 151.904 grams per mole and a density of 4.115 grams per cubic centimeter. Cesium fluoride is notable for being one of the most reactive fluoride sources available in organic chemistry, primarily due to cesium's electropositivity and fluorine's electronegativity, making it a valuable reagent in various
Cesium fluoride is a toxic compound. Ingestion, inhalation, or skin contact can cause irritation and inflammation. Particularly concerning is its potential to harm the respiratory system upon inhalation. Due to its hygroscopic nature, CsF can readily react with moisture in the air to release hydrofluoric acid, a highly corrosive and toxic substance [].
Safety Precautions:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling CsF.
- Work in a well-ventilated fume hood.
- Avoid contact with skin, eyes, and clothing.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place.
- Formation of Cesium Fluoride:
- Reaction with cesium hydroxide:
- Reaction with cesium carbonate:
- Reaction with cesium hydroxide:
- Halex Reaction: Cesium fluoride can convert electron-deficient aryl chlorides into aryl fluorides, although potassium fluoride is often preferred for this reaction.
- Desilylation: The compound is used to cleave silicon-oxygen bonds in organosilicon compounds, producing organosilicon fluorides and carbanions that can react with electrophiles .
While cesium fluoride is not widely studied for biological activity, it is known to be moderately toxic. Inhalation or ingestion can be harmful, and contact with acids can produce hydrofluoric acid, which is highly corrosive and toxic. The cesium ion itself is generally considered non-toxic in the context of other cesium salts .
Cesium fluoride has various applications in organic synthesis:
- Fluoride Source: It serves as a more reactive alternative to other alkali metal fluorides in organic reactions.
- Desilylation Agent: It is commonly used for removing silyl protecting groups in synthetic chemistry.
- Infrared Spectroscopy: Due to its transparency in the infrared spectrum, it is utilized as windows in infrared spectroscopy cells.
- Catalyst: Cesium fluoride catalyzes various reactions, including trifluoromethylation of esters and other organic transformations .
Studies have shown that cesium fluoride interacts effectively with organosilicon compounds, leading to the formation of stable products. Its ability to act as a strong base while maintaining low nucleophilicity makes it particularly useful in specific organic reactions. Interaction studies have also explored its reactivity with polyfluorinated olefins, generating mixed dialkylamino compounds .
| Compound | Molecular Formula | Solubility in Water | Reactivity Level | Unique Features |
|---|---|---|---|---|
| Sodium Fluoride | NaF | Moderate | Moderate | Commonly used but less reactive than CsF |
| Potassium Fluoride | KF | High | Moderate | Similar uses but lower solubility than CsF |
| Lithium Fluoride | LiF | Low | Low | Less soluble and less reactive compared to CsF |
| Rubidium Fluoride | RbF | Moderate | Moderate | Similar properties but less common |
Cesium fluoride stands out due to its higher solubility and reactivity compared to sodium and potassium fluorides, making it particularly advantageous for specific applications in organic synthesis .
UNII
GHS Hazard Statements
H301+H311+H331 (44.71%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (96.47%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (96.47%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (22.35%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (77.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (78.82%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (91.76%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H361 (47.06%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Corrosive;Acute Toxic;Irritant;Health Hazard







